molecular formula C12H15NO7 B130708 o-Aminophenyl beta-D-glucopyranosiduronic acid CAS No. 15959-03-2

o-Aminophenyl beta-D-glucopyranosiduronic acid

Cat. No.: B130708
CAS No.: 15959-03-2
M. Wt: 285.25 g/mol
InChI Key: ZVFVTBSWJWONEI-GOVZDWNOSA-N
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Description

o-Aminophenyl beta-D-glucopyranosiduronic acid: is a compound with the molecular formula C12H15NO7 It is a derivative of glucuronic acid, where the glucuronic acid moiety is linked to an o-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Aminophenyl beta-D-glucopyranosiduronic acid typically involves the glucuronidation of o-aminophenol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor and glucuronosyltransferase enzymes to catalyze the reaction . Chemical synthesis may involve the use of protecting groups to ensure selective glucuronidation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes, utilizing recombinant glucuronosyltransferase enzymes to achieve high yields and purity. Alternatively, chemical synthesis methods can be scaled up, with careful control of reaction conditions to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: o-Aminophenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: o-Aminophenyl beta-D-glucopyranosiduronic acid is used as a building block in the synthesis of more complex molecules. Its glucuronic acid moiety makes it a valuable intermediate in the synthesis of glycosides and other carbohydrate derivatives .

Biology: In biological research, this compound is used to study glucuronidation processes and the role of glucuronosyltransferases in metabolism. It serves as a model substrate for enzyme assays and kinetic studies .

Medicine: The compound’s potential therapeutic applications include its use as a prodrug, where the glucuronic acid moiety enhances the solubility and bioavailability of the parent drug. It is also investigated for its role in drug metabolism and detoxification processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of o-Aminophenyl beta-D-glucopyranosiduronic acid involves its interaction with glucuronosyltransferase enzymes. These enzymes catalyze the transfer of the glucuronic acid moiety to various substrates, facilitating their excretion from the body. The compound’s glucuronic acid moiety enhances the solubility and excretion of hydrophobic compounds, aiding in detoxification and drug metabolism .

Comparison with Similar Compounds

  • Phenyl beta-D-glucopyranosiduronic acid
  • 4-Methylumbelliferyl beta-D-glucopyranosiduronic acid
  • Indoxyl beta-D-glucopyranosiduronic acid

Comparison: o-Aminophenyl beta-D-glucopyranosiduronic acid is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to phenyl beta-D-glucopyranosiduronic acid, the amino group allows for additional functionalization and derivatization. The compound’s glucuronic acid moiety also enhances its solubility and excretion properties, making it valuable in drug metabolism studies .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVTBSWJWONEI-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936129
Record name 2-Aminophenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15959-03-2
Record name 2-Aminophenol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15959-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminophenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-aminophenyl β-D-glucopyranosiduronic acid
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